BenchChemオンラインストアへようこそ!

5,8-Methanoimidazo[1,5-a]pyridine

Nuclear hormone receptor modulation Androgen receptor Drug discovery scaffold

5,8-Methanoimidazo[1,5-a]pyridine (CAS 19546-81-7) is a rigid tricyclic heteroaromatic compound with molecular formula C8H6N2 and molecular weight 130.15 g/mol. The compound features a 5,8-methano bridge across the imidazo[1,5-a]pyridine core, creating a constrained 2,4-diazatricyclo[5.2.1.0²,⁶]deca-1(9),3,5,7-tetraene framework that confers distinct stereoelectronic properties relative to planar imidazopyridine analogs.

Molecular Formula C8H6N2
Molecular Weight 130.15
CAS No. 19546-81-7
Cat. No. B579691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Methanoimidazo[1,5-a]pyridine
CAS19546-81-7
Synonyms5,8-Methanoimidazo[1,5-a]pyridine(8CI,9CI)
Molecular FormulaC8H6N2
Molecular Weight130.15
Structural Identifiers
SMILESC1C2=CC=C1N3C2=CN=C3
InChIInChI=1S/C8H6N2/c1-2-7-3-6(1)8-4-9-5-10(7)8/h1-2,4-5H,3H2
InChIKeyJQGPYTHDLQCRPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,8-Methanoimidazo[1,5-a]pyridine CAS 19546-81-7: Procurement-Ready Bridged Heterocyclic Scaffold for Drug Discovery and Chemical Biology


5,8-Methanoimidazo[1,5-a]pyridine (CAS 19546-81-7) is a rigid tricyclic heteroaromatic compound with molecular formula C8H6N2 and molecular weight 130.15 g/mol . The compound features a 5,8-methano bridge across the imidazo[1,5-a]pyridine core, creating a constrained 2,4-diazatricyclo[5.2.1.0²,⁶]deca-1(9),3,5,7-tetraene framework that confers distinct stereoelectronic properties relative to planar imidazopyridine analogs . As an unsubstituted parent scaffold, this compound serves as a versatile synthetic building block for constructing substituted derivatives with potential biological activity, particularly in nuclear hormone receptor modulation programs [1].

5,8-Methanoimidazo[1,5-a]pyridine CAS 19546-81-7: Why Simple Imidazopyridine Analogs Cannot Replicate Its Bridged Scaffold Performance


Generic imidazo[1,5-a]pyridines lack the 5,8-methano bridge that defines the three-dimensional architecture of the target compound. This bridge introduces ring strain and conformational rigidity absent in planar analogs, which fundamentally alters molecular recognition properties with biological targets and synthetic behavior in downstream functionalization . While unsubstituted imidazo[1,5-a]pyridine derivatives exhibit a range of biological activities including cysteine protease inhibition (Ki 13.75-99.30 µM) and antibacterial effects (MIC50 0.6-1.4 µg/mL), these values are highly sensitive to substitution patterns and cannot be extrapolated to the bridged methano scaffold [1]. The constrained geometry of the 5,8-methano framework directly influences derivative potency: in nuclear hormone receptor modulation studies, methanoimidazopyridine-based derivatives demonstrate target engagement, whereas the absence of direct comparative data between bridged and non-bridged analogs underscores the risk of assuming functional interchangeability [2]. Procurement decisions must therefore prioritize the specific 5,8-methano scaffold rather than generic imidazopyridine alternatives when the research objective involves exploring structure-activity relationships driven by conformational constraint.

5,8-Methanoimidazo[1,5-a]pyridine CAS 19546-81-7: Quantitative Evidence Supporting Scaffold Selection Over Imidazopyridine Alternatives


5,8-Methanoimidazo[1,5-a]pyridine Derivatives vs. Unsubstituted Planar Imidazo[1,5-a]pyridines: Androgen Receptor Modulation Potency

A derivative of 5,8-methanoimidazo[1,5-a]pyridine-1,3-dione (specifically (5α,8α,8aα)-4-(octahydro-1,3-dioxo-5,8-methanoimidazo[1,5-a]pyridine-2-yl)-1-naphthalenecarbonitrile) demonstrates androgen receptor (AR) modulation with an IC50 of 260 nM in C2C12 mouse myoblast cell-based assays [1]. In contrast, unsubstituted planar imidazo[1,5-a]pyridine derivatives reported in the literature exhibit no detectable AR modulatory activity at comparable concentrations, highlighting the functional divergence conferred by the 5,8-methano bridge and specific substitution [2]. This difference is attributed to the constrained three-dimensional geometry of the methano-bridged scaffold enabling distinct receptor-ligand interactions inaccessible to planar analogs.

Nuclear hormone receptor modulation Androgen receptor Drug discovery scaffold

5,8-Methanoimidazo[1,5-a]pyridine vs. 5,6,7,8-Tetrahydro Analog: Saturation State Differentiates Physicochemical and Pharmacological Profiles

5,8-Methanoimidazo[1,5-a]pyridine (CAS 19546-81-7, C8H6N2, MW 130.15) contains an aromatic pyridine ring with two double bonds in the bridged framework, whereas its 5,6,7,8-tetrahydro analog (CAS 166593-12-0, C8H10N2, MW 134.18) is fully saturated in the pyridine portion, adding four hydrogen atoms and increasing molecular weight by approximately 4 Da [1][2]. This saturation difference alters: (1) molecular planarity and π-stacking potential, (2) basicity of the pyridine nitrogen (estimated pKa shift of +0.5 to +1.0 units for tetrahydro analog based on class-level inference), (3) metabolic susceptibility (unsaturated scaffold more prone to CYP-mediated oxidation), and (4) synthetic accessibility for further functionalization at the 5,6,7,8 positions [3]. Researchers must select the appropriate saturation state based on intended downstream chemistry and target engagement requirements.

Scaffold saturation Physicochemical properties Lead optimization

5,8-Methanoimidazo[1,5-a]pyridine vs. Imidazo[1,5-a]pyridine (Unbridged): Conformational Rigidity Differentiates Synthetic Versatility for Chiral Derivative Construction

The 5,8-methano bridge creates a stereodefined, rigid tricyclic framework that can serve as a chiral template for constructing enantiomerically pure derivatives . In the synthesis of (5α,8α,8aα)-configured methanoimidazo[1,5-a]pyridine-1,3-dione derivatives, the bridgehead geometry pre-determines the relative stereochemistry of substituents, enabling predictable stereochemical outcomes in subsequent functionalization [1]. Unbridged imidazo[1,5-a]pyridines, lacking this conformational lock, exist as planar or near-planar molecules with greater conformational flexibility, which can lead to mixtures of stereoisomers upon derivatization or ambiguous structure-activity relationships [2]. The methano bridge thus provides an inherent chiral framework (when appropriately substituted) that simplifies stereochemical control in medicinal chemistry campaigns requiring defined three-dimensional pharmacophores.

Chiral scaffold Stereoselective synthesis Conformational constraint

5,8-Methanoimidazo[1,5-a]pyridine vs. Imidazo[1,2-a]pyridine: Scaffold Geometry Differentiates CNS Drug Discovery Potential

Imidazo[1,2-a]pyridine derivatives have demonstrated CNS permeability and HDAC inhibition (e.g., IMC12 with HDAC6 IC50 = 44.41 nM, HDAC1 IC50 = 2891 nM, and antiproliferative IC50 = 1.604 µM against SH-SY5Y cells) [1]. However, the fused ring geometry of imidazo[1,2-a]pyridine differs fundamentally from the bridged 5,8-methanoimidazo[1,5-a]pyridine scaffold, which introduces a 5,8-methano bridge and distinct nitrogen atom positioning . This structural divergence alters hydrogen-bonding capacity, π-stacking geometry, and overall molecular shape, resulting in different target engagement profiles. Notably, imidazo[1,5-a]pyridine derivatives (the regioisomeric core of the target compound) exhibit cysteine protease inhibition and antibacterial activity [2], whereas the 5,8-methano-bridged variant shows nuclear hormone receptor modulation activity [3]. The scaffold geometry directly dictates which biological targets are accessible, making direct substitution between these scaffolds scientifically unjustified.

CNS drug discovery Scaffold geometry Target engagement profile

5,8-Methanoimidazo[1,5-a]pyridine CAS 19546-81-7: Evidence-Backed Research Application Scenarios for Procurement Decision-Making


Nuclear Hormone Receptor Modulator Discovery: Androgen Receptor-Targeted Scaffold Optimization

5,8-Methanoimidazo[1,5-a]pyridine serves as the core scaffold for generating androgen receptor (AR) modulators with demonstrated sub-micromolar potency (derivative IC50 = 260 nM in C2C12 cell-based assays) [1]. The 5,8-methano bridge provides the conformational rigidity necessary for stereodefined receptor-ligand interactions, while the 1,3-dione functionalization (accessible via cyclization with isocyanates and DBU-mediated ring closure) enables systematic SAR exploration of nuclear hormone receptor engagement [2]. This scaffold is particularly suited for programs seeking to differentiate from planar imidazopyridine-based AR ligands through three-dimensional pharmacophore optimization.

Stereoselective Synthesis of Chiral Heterocyclic Building Blocks

The bridged 5,8-methano framework of CAS 19546-81-7 provides a pre-organized, stereodefined template for constructing enantiomerically enriched derivatives [1]. The bridgehead geometry enforces predictable relative stereochemistry in subsequent functionalization steps, reducing the need for chiral resolution and simplifying purification workflows compared to conformationally flexible imidazopyridine analogs [2]. This scaffold is valuable for medicinal chemistry programs requiring defined three-dimensional pharmacophores and for the synthesis of chiral ligand libraries for asymmetric catalysis.

Scaffold-Hopping Studies Between Imidazopyridine Regioisomers and Bridged Variants

Researchers investigating the impact of scaffold geometry on biological target selectivity can employ 5,8-methanoimidazo[1,5-a]pyridine as a structurally distinct comparator to imidazo[1,2-a]pyridine and imidazo[1,5-a]pyridine scaffolds [1]. While imidazo[1,2-a]pyridine derivatives have demonstrated CNS permeability and HDAC inhibition (e.g., IMC12 with HDAC6 IC50 = 44.41 nM) [2], and imidazo[1,5-a]pyridine derivatives exhibit cysteine protease inhibition (Ki 13.75-99.30 µM) [3], the bridged 5,8-methano variant shows nuclear hormone receptor modulation activity [4]. This scaffold divergence enables systematic scaffold-hopping campaigns to map the relationship between molecular topology and target engagement.

Synthetic Methodology Development for Bridged Heterocyclic Systems

5,8-Methanoimidazo[1,5-a]pyridine represents a challenging and instructive substrate for developing novel synthetic methodologies targeting bridged nitrogen-containing heterocycles [1]. The constrained tricyclic framework tests the limits of cyclization strategies, functional group tolerance, and stereoselective transformations. Successful methodology development on this scaffold can be generalized to other bridged heterocyclic systems of pharmaceutical relevance, including methanoimidazopyrazines and related fused cyclic modulators described in the patent literature [2]. The unsubstituted parent compound (CAS 19546-81-7) provides a clean starting point for reaction optimization without interference from pre-existing substituents.

Quote Request

Request a Quote for 5,8-Methanoimidazo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.